Reticuline-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Reticuline-d3 is a stable isotopic analog of Reticuline . Reticuline is a natural alkaloid found in the root of Thalictrum foliolosum . It elicits vasorelaxation probably due to the blockade of the L-type voltage-dependent Ca(2+) current in rat aorta .
Synthesis Analysis
The synthesis of Reticuline-d3 involves a combination of early-stage organic synthesis and late-stage biocatalysis . The prochiral natural intermediate 1,2-dehydroreticuline was prepared and subsequently stereoselectively reduced by the enzyme 1,2-dehydroreticuline reductase . This resulted in obtaining ®-reticuline in high ee and yield .
Molecular Structure Analysis
The molecular formula of Reticuline-d3 is C19H23NO4 . The exact mass is 332.18153845 g/mol and the monoisotopic mass is also 332.18153845 g/mol . The IUPAC name is (1 S )-1- [ (3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2- (trideuteriomethyl)-3,4-dihydro-1 H -isoquinolin-7-ol .
Chemical Reactions Analysis
Reticuline-d3 is involved in several chemical reactions. For instance, it has been demonstrated that reticuline can be produced in yeast from glucose . This process involves an enzyme-coupled biosensor for the upstream intermediate L -3,4-dihydroxyphenylalanine ( L -DOPA) .
Physical And Chemical Properties Analysis
Reticuline-d3 has a molecular weight of 332.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 . The topological polar surface area is 62.2 Ų .
Scientific Research Applications
- Application : Researchers have developed a biomimetic chemo-enzymatic strategy to synthesize the natural promorphinan intermediate (+)-salutaridine. This involves combining early-stage organic synthesis with enzymatic asymmetric key step transformations .
Biomimetic Synthesis of (+)-Salutaridine
Tyrosine Hydroxylation for (S)-Reticuline Production
properties
IUPAC Name |
(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYRWXGMIUIHG-VSLDJYOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858367 |
Source
|
Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(~2~H_3_)methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reticuline-d3 | |
CAS RN |
1346603-23-3 |
Source
|
Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(~2~H_3_)methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.